molecular formula C15H19N3OS B2605070 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 952988-05-5

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2605070
CAS No.: 952988-05-5
M. Wt: 289.4
InChI Key: YVQXMKBTMZFFMB-UHFFFAOYSA-N
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Description

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves a multi-step process. One common method includes the reaction of 5,6-dimethylbenzo[d]thiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with an appropriate solvent such as ethanol or methanol. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-8-13-14(9-11(10)2)20-15(16-13)18-6-4-17(5-7-18)12(3)19/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXMKBTMZFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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